molecular formula C19H19N3O6 B5611905 N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide

Cat. No.: B5611905
M. Wt: 385.4 g/mol
InChI Key: XPBNEVXKWSNIFN-ZVBGSRNCSA-N
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Description

N-{2-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide is a benzamide derivative featuring a hydrazine-linked 1,3-benzodioxole moiety and a 3,4-dimethoxybenzamide group. Its synthesis typically involves condensation reactions between hydrazide intermediates and substituted aldehydes, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-25-14-6-4-13(8-16(14)26-2)19(24)20-10-18(23)22-21-9-12-3-5-15-17(7-12)28-11-27-15/h3-9H,10-11H2,1-2H3,(H,20,24)(H,22,23)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBNEVXKWSNIFN-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide, a compound of interest in pharmacological research, has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

C18H21N3O5C_{18}H_{21}N_{3}O_{5}
PropertyValue
Molecular FormulaC18H21N3O5
Molecular Weight353.37 g/mol
CAS Number444767-33-3
SynonymsThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on several pathways involved in cellular signaling and regulation.

  • Protein Kinase Inhibition : The compound has been shown to inhibit certain protein kinases that are crucial for various signaling pathways. For instance, it may interfere with glycogen synthase kinase-3 beta (GSK3B), which plays a role in glucose metabolism and cell signaling .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells .
  • Neuroprotective Effects : There is evidence supporting its neuroprotective effects, particularly in models of neurodegeneration. The compound may help regulate neuronal survival pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study : In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses.

  • Case Study : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Chemical Reactions Analysis

Hydrazine Linkage (N–N Bond)

The hydrazino group (–NH–NH–) exhibits nucleophilic and redox-active properties:

  • Condensation Reactions : Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones under mild acidic or neutral conditions .

  • Oxidation : Susceptible to oxidation by agents like H₂O₂ or KMnO₄, potentially forming diazenium or nitrosamine derivatives .

Amide Group

The amide (–CONH–) participates in:

  • Hydrolysis : Cleaved under strong acidic (HCl/H₂O) or basic (NaOH) conditions to yield carboxylic acid and amine derivatives .

  • Nucleophilic Substitution : Reacts with Grignard reagents or organolithium compounds at the carbonyl carbon .

Methoxy Substituents

The 3,4-dimethoxy groups on the benzamide ring:

  • Electron Donation : Activate the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the methoxy groups .

  • Demethylation : May undergo cleavage with strong acids (e.g., HBr/AcOH) to form hydroxyl groups .

Benzodioxole Moiety

The 1,3-benzodioxole ring:

  • Ring-Opening : Reacts with nucleophiles (e.g., amines) under acidic conditions to form catechol derivatives .

  • Electrophilic Aromatic Substitution : Directs incoming electrophiles to the 5-position of the benzodioxole ring .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related analogues due to its methoxy substituents and benzodioxole system. The table below highlights key distinctions:

Compound NameSubstituentKey Reactivity Differences
4-Fluorobenzamide analogue Fluorine at C4Enhanced electrophilic substitution at C4
4-Methoxybenzamide analogue Methoxy at C4Increased electron density on the aromatic ring
3-Bromobenzamide analogueBromine at C3Susceptible to nucleophilic aromatic substitution

Note: Methoxy groups in the target compound enhance electron donation, favoring electrophilic reactions over nucleophilic pathways seen in halogenated analogues .

Experimental Insights

  • Hydrolysis Studies : Acidic hydrolysis (6M HCl, reflux) of the amide group yields 3,4-dimethoxybenzoic acid and a hydrazine-linked byproduct .

  • Condensation with Benzaldehyde : Forms a bis-hydrazone derivative at room temperature, confirmed via NMR and IR spectroscopy .

  • Oxidative Stability : The hydrazine linkage remains intact under ambient conditions but degrades in the presence of peroxides .

Stability Considerations

  • pH Sensitivity : Stable in neutral pH but undergoes hydrolysis in strongly acidic/basic environments .

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and NH₃ .

Comparison with Similar Compounds

N-{2-[(2E)-2-(2,4-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide

  • Key Difference : Replacement of the 1,3-benzodioxol-5-ylmethylene group with a 2,4-dichlorobenzylidene moiety.
  • However, this substitution reduces metabolic stability compared to the benzodioxole group .

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

  • Key Difference : A single 4-methoxy group replaces the 3,4-dimethoxy substitution.

2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-2-oxoacetamide

  • Key Difference : A 3,4-dimethylphenyl group replaces the 3,4-dimethoxybenzamide.
  • Impact : The hydrophobic methyl groups may enhance membrane permeability but reduce hydrogen-bonding capacity, altering pharmacokinetic profiles .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₈N₃O₆ 396.36 Not reported 3,4-Dimethoxy, 1,3-benzodioxole
N-{2-[(2E)-2-(2,4-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide C₁₈H₁₇Cl₂N₃O₄ 410.25 Not reported 2,4-Dichlorobenzylidene
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide C₁₈H₁₇N₃O₅ 367.35 Not reported 4-Methoxy, 1,3-benzodioxole
2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-2-oxoacetamide C₁₈H₁₇N₃O₄ 363.35 Not reported 3,4-Dimethylphenyl

Note: Data compiled from .

Key Insights from QSAR and Molecular Modeling

  • Topological Parameters : Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial activity, suggesting that branching and electron distribution in substituents dictate efficacy .
  • Hydrazine Reactivity : The —NH—N═C— group facilitates metal chelation or covalent binding to biological targets, as seen in metal-catalyzed C–H functionalization reactions (e.g., ) .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HDACs or kinases. For example, benzodioxole moieties may bind to hydrophobic pockets in enzyme active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with antiproliferative activity using descriptors like logP or HOMO-LUMO gaps .
  • Reaction Path Prediction : Apply quantum chemical methods (e.g., DFT) to simulate reaction intermediates and optimize synthetic pathways .

How can reaction conditions be optimized to minimize byproducts in hydrazone formation?

Basic Research Focus
Byproduct formation (e.g., Schiff base isomers) can be mitigated via:

  • pH Control : Maintain mildly acidic conditions (pH 4–5) using acetic acid to favor hydrazone over imine formation .
  • Catalysis : Add trace amounts of HCl or H₂SO₄ (0.1–0.5 eq.) to accelerate condensation .
  • Temperature Gradients : Gradual heating (ramp from 25°C to reflux) reduces side reactions like oxidation .

What analytical techniques are critical for confirming the purity of this compound?

Q. Basic Research Focus

  • HPLC : Use a C18 column (ACN/H₂O gradient, 1.0 mL/min) with UV detection at 254 nm; purity >95% is acceptable for biological assays .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
  • Melt Point Analysis : Sharp melting range (e.g., 219–221°C) indicates high crystallinity .

How do substituents on the benzodioxole ring influence the compound’s stability and bioactivity?

Q. Advanced Research Focus

  • Electron-Donating Groups (e.g., methoxy) : Enhance stability via resonance but may reduce electrophilicity for target binding.
  • Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity but risk metabolic instability.
    Case Study :
  • 3,4-Dimethoxy Substitution : Improves solubility (logP ~2.5) and HDAC inhibitory activity compared to unsubstituted analogs .
  • Benzodioxole vs. Benzothiazole : Benzodioxole exhibits lower cytotoxicity in normal cell lines (IC₅₀ > 100 µM) .

What strategies address low solubility in aqueous buffers during in vitro testing?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with PBS or Tween-80 (0.5% w/v) .
  • Salt Formation : React with HCl or sodium citrate to generate water-soluble salts.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .

How can contradictory cytotoxicity data across cell lines be systematically analyzed?

Q. Advanced Research Focus

  • Dose-Response Curves : Fit data to Hill equation to compare IC₅₀ values (use GraphPad Prism).
  • Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .
  • Resistance Profiling : Test in multidrug-resistant (MDR) cell lines with/without P-gp inhibitors (e.g., verapamil) .

What are the best practices for scaling up synthesis without compromising yield?

Q. Advanced Research Focus

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
  • Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature/residence time control .
  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .

How can regioselectivity challenges in hydrazine coupling be resolved?

Q. Advanced Research Focus

  • Protecting Groups : Temporarily block reactive sites (e.g., -OH with TMSCl) to direct coupling to the desired position .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, uniform heating (e.g., 100°C for 20 minutes vs. 6 hours conventionally) .

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